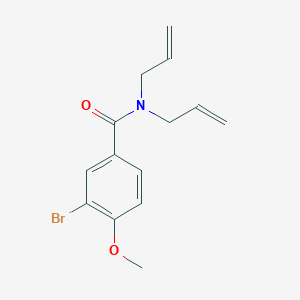![molecular formula C16H22N2O3S2 B319277 methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B319277.png)
methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring system, a carbamothioyl group, and a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-methylbutanoyl chloride with thiourea to form the corresponding carbamothioyl derivative. This intermediate is then reacted with a suitable benzothiophene precursor under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as methanol or dichloromethane and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the benzothiophene ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[(3-methylbutanoyl)amino]carbothioyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamothioyl group, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C16H22N2O3S2 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
methyl 2-(3-methylbutanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H22N2O3S2/c1-9(2)8-12(19)17-16(22)18-14-13(15(20)21-3)10-6-4-5-7-11(10)23-14/h9H,4-8H2,1-3H3,(H2,17,18,19,22) |
Clé InChI |
BQFKNKYKZAGUDO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
SMILES canonique |
CC(C)CC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319194.png)
![2-{[(acetylamino)carbothioyl]amino}-N-cyclohexylbenzamide](/img/structure/B319196.png)
![2-[({[3-(2-chlorophenyl)acryloyl]amino}carbothioyl)amino]-N-cyclohexylbenzamide](/img/structure/B319198.png)
![N-cyclohexyl-2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319199.png)
![N-cyclohexyl-2-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzamide](/img/structure/B319200.png)

![Methyl 2-[(3-iodo-4-methylbenzoyl)amino]benzoate](/img/structure/B319206.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)amino]benzoate](/img/structure/B319207.png)
![Methyl 2-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B319209.png)
![Methyl 2-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)benzoate](/img/structure/B319210.png)
![Methyl 2-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B319211.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-3-methylbutanamide](/img/structure/B319215.png)
![N-(4-methoxyphenyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319216.png)

